2-[(2-Methoxybenzyl)amino]ethanol
Overview
Description
2-[(2-Methoxybenzyl)amino]ethanol is a chemical compound with the molecular formula C₁₀H₁₄N₂O₂. It is a derivative of benzyl alcohol and ethanolamine, featuring a methoxy group attached to the benzene ring and an aminoethanol moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-[(2-Methoxybenzyl)amino]ethanol can be synthesized through several methods, including the reaction of 2-methoxybenzyl chloride with ethanolamine under basic conditions. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol or methanol, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-[(2-Methoxybenzyl)amino]ethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound, leading to the formation of corresponding oxo derivatives.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed to reduce the compound, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkylating agents, under appropriate conditions.
Major Products Formed:
Oxidation Products: Oxidation of this compound can yield compounds such as this compound oxide.
Reduction Products: Reduction can lead to the formation of 2-[(2-methoxybenzyl)amino]ethanolamine.
Substitution Products: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-Methoxybenzyl)amino]ethanol has several scientific research applications across various fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-[(2-Methoxybenzyl)amino]ethanol exerts its effects depends on its specific application. In drug development, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would vary based on the biological context and the specific derivatives involved.
Comparison with Similar Compounds
2-[(2-Methoxybenzyl)amino]ethanol is similar to other benzyl alcohol derivatives and ethanolamine derivatives. Some of the similar compounds include:
2-Methoxybenzyl alcohol: A simpler derivative lacking the aminoethanol moiety.
Ethanolamine: A compound with similar functional groups but without the methoxybenzyl group.
Other benzyl alcohol derivatives: Compounds with different substituents on the benzene ring.
Uniqueness: this compound is unique due to its combination of the methoxybenzyl group and the aminoethanol moiety, which provides distinct chemical and biological properties compared to its simpler counterparts.
Properties
IUPAC Name |
2-[(2-methoxyphenyl)methylamino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-13-10-5-3-2-4-9(10)8-11-6-7-12/h2-5,11-12H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPIPNWQAIQDNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80294400 | |
Record name | 2-[(2-methoxybenzyl)amino]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80294400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109926-15-0 | |
Record name | 2-[(2-methoxybenzyl)amino]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80294400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{[(2-methoxyphenyl)methyl]amino}ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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